molecular formula C34H36N2O6 B13429172 Pseudohydromorphone

Pseudohydromorphone

Cat. No.: B13429172
M. Wt: 568.7 g/mol
InChI Key: SDOMGTNHSREGJN-MSLLCSOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a complex compound with the molecular formula C34H36N2O6 and a molecular weight of 568.66 g/mol . This compound is primarily used in research settings and is not intended for therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Pseudohydromorphone undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Pseudohydromorphone has several applications in scientific research:

Mechanism of Action

Pseudohydromorphone, like hydromorphone, is believed to exert its effects by binding to opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, alters the perception of pain, and produces generalized central nervous system depression. The primary molecular targets are the mu-opioid receptors, which play a significant role in pain modulation .

Comparison with Similar Compounds

    Hydromorphone: A potent opioid analgesic used for pain management.

    Morphine: The parent compound from which hydromorphone is derived.

    Dihydromorphine: Another opioid analgesic with similar properties.

Uniqueness of Pseudohydromorphone: this compound is unique due to its dimerized structure, which distinguishes it from other opioid compounds. This structural difference may influence its binding affinity and interaction with opioid receptors, making it a valuable compound for research .

Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-10-[(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h11-12,19-22,31-32,39-40H,3-10,13-14H2,1-2H3/t19-,20-,21+,22+,31-,32-,33-,34-/m0/s1

InChI Key

SDOMGTNHSREGJN-MSLLCSOGSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3C(=O)CC4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)C(=O)CC1)O

Canonical SMILES

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(=O)CC4)O)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(=O)CC1)O

Origin of Product

United States

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